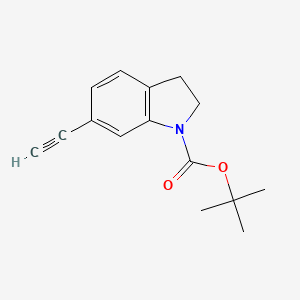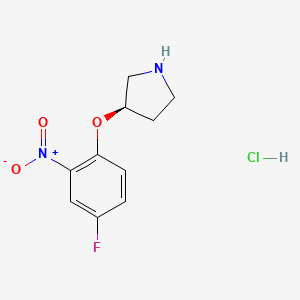
(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O3 and its molecular weight is 262.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine Derivatives in Medicine and Industry
- Pyrrolidines, including compounds like (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, are significant in both medicine and industry. They exhibit biological effects and are used in medications, dyes, and agrochemical substances. The study of their chemistry is crucial for advancements in these fields (Żmigrodzka et al., 2022).
Neurotoxicity Studies
- Although the paper primarily discusses α-Pyrrolidinononanophenone (α-PNP) derivatives, it sheds light on the potential neurotoxicity mechanisms of similar pyrrolidine compounds. The study highlights how the presence of certain groups, like 4′-fluoro, in the pyrrolidine ring can influence the production of reactive oxygen species and reactive nitrogen species, leading to neuronal cell apoptosis (Morikawa et al., 2020).
Synthesis and Application in Organic Chemistry
- The synthesis of pyrrolidines like this compound in flow, compared to batch methods, reveals an efficient, scalable approach. This method is relevant for manufacturing scales, especially in the development of amines without relying on fossil fuels and ammonia (Pilkington et al., 2021).
Molecular Docking and Kinase Inhibition Studies
- Docking studies of compounds structurally related to this compound, specifically focusing on their interactions with c-Met kinase, provide insights into their potential as kinase inhibitors. These studies are crucial in understanding the molecular interactions and potential therapeutic applications of similar compounds (Caballero et al., 2011).
Fluoro-hydroxyprolines in Biological Chemistry
- The synthesis and study of fluoro-hydroxyprolines, which share structural similarities with this compound, underscore their importance in medicinal and biological chemistry. Their application in targeted protein degradation highlights the versatility of such compounds in drug discovery (Testa et al., 2018).
Hydrogen-Bond Basicity Studies
- The hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, has been studied, providing valuable data for understanding their chemical properties and interactions. This research is pertinent in the context of designing new molecules and understanding their behavior in different environments (Graton et al., 2001).
Safety and Hazards
特性
IUPAC Name |
(3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMWCHXMBORGT-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
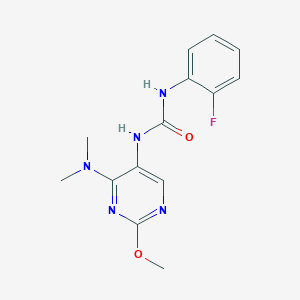
![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)
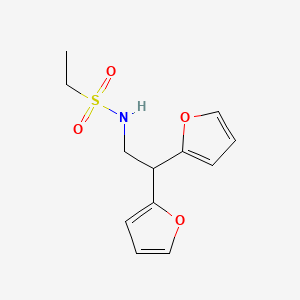
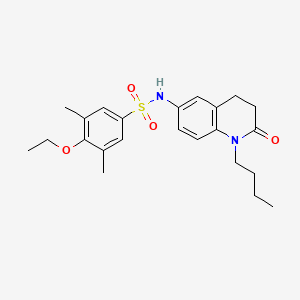
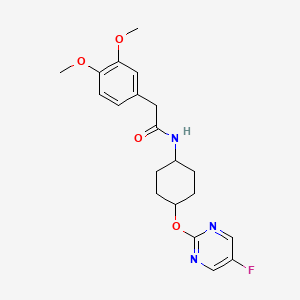
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)
